molecular formula C8H5BrF4O B1266722 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 68834-05-9

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B1266722
CAS RN: 68834-05-9
M. Wt: 273.02 g/mol
InChI Key: VKJYIOCMIHTAET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzene derivatives, including those similar to 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, often involves nucleophilic substitution reactions or other specialized synthetic routes. For instance, bromomethyl-substituted benzenes can be prepared through reactions involving bromomethyl groups and phosphonic acid esters or by direct bromination of methyl groups in the presence of acidic media. These methods highlight the synthetic flexibility and the importance of choosing appropriate conditions for achieving the desired substitution pattern on the benzene ring (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes, including those with additional functional groups, can be elucidated using techniques such as NMR, IR, and X-ray diffraction. These compounds often display interesting structural features, such as rotational isomerism and specific steric configurations that can influence their chemical reactivity and physical properties. The presence of bromo and tetrafluoroethoxy groups in 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene would similarly affect its molecular geometry and interaction potential (P. Jones, P. Kuś, & I. Dix, 2012).

Chemical Reactions and Properties

Bromo-substituted benzene compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions, to form more complex molecules. For example, they are useful in Suzuki reactions, where the bromo group acts as a leaving group, allowing the formation of biaryl compounds or polymers. The tetrafluoroethoxy group in the compound of interest would further influence its reactivity, making it a valuable precursor for materials with specific electronic or optical properties (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, & M. Wagner, 2012).

Physical Properties Analysis

The physical properties of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, such as solubility, boiling point, and melting point, are influenced by its molecular structure. The presence of a tetrafluoroethoxy group is likely to increase its polarity and potentially its boiling point, compared to unsubstituted benzene. The bromo group, on the other hand, could enhance the compound's reactivity in nucleophilic substitution reactions, affecting its behavior in chemical syntheses (S. Patil, Chananate Uthaisar, V. Barone, & B. Fahlman, 2012).

Chemical Properties Analysis

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene exhibits chemical properties typical of bromo-aromatic compounds and ethers. Its reactivity can be tailored through the functional groups present, making it a versatile compound for various chemical transformations. The electron-withdrawing effect of the tetrafluoroethoxy group could affect the electrophilic aromatic substitution reactions, whereas the bromo group provides a site for nucleophilic attack, enabling a wide range of chemical modifications (M. Schlosser & E. Castagnetti, 2001).

Scientific Research Applications

Aryne Route to Naphthalenes

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene has been utilized in the generation of aryne intermediates. Schlosser and Castagnetti (2001) demonstrated its role in the production of phenyllithium intermediates, which are crucial for the synthesis of naphthalenes (Schlosser & Castagnetti, 2001).

Fluorescence Properties

Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene. This research highlights the potential of bromo-substituted benzene derivatives in fluorescence applications (Liang Zuo-qi, 2015).

Functionalized Benzenes Synthesis

Research by Reus et al. (2012) focused on synthesizing bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, starting from compounds including 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. These compounds are valuable for the synthesis of benzyne precursors and luminophores (Reus et al., 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

properties

IUPAC Name

1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYIOCMIHTAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071775
Record name 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene
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Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

68834-05-9
Record name 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name Benzene, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)-
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Record name 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
B AKKURT - Journal of the Turkish Chemical Society Section A …, 2021 - dergipark.org.tr
While studying several pyridazine compounds, the author discovered imidazo[1,2-b]pyridazine (IMP), which is a very versatile compound class. It has been an inhibitor for many …
Number of citations: 3 dergipark.org.tr

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